N-(1-adamantyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide
Description
Properties
IUPAC Name |
N-(1-adamantyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClF3N2O/c19-14-4-13(18(20,21)22)9-23-15(14)5-16(25)24-17-6-10-1-11(7-17)3-12(2-10)8-17/h4,9-12H,1-3,5-8H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAXQFOLZXNNCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide typically involves the reaction of 1-adamantylamine with 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridinyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridinyl derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine .
Scientific Research Applications
N-(1-adamantyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its structural features may be useful in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide is not well-documented. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural features and molecular properties of N-(1-adamantyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide with similar compounds:
Key Observations:
- Adamantyl vs. Piperazine/Phenyl Groups: The adamantyl group in the target compound likely increases steric bulk and lipophilicity compared to smaller substituents like 4-methylpiperazine () or methoxyphenyl (). This could enhance membrane permeability but reduce aqueous solubility.
- Thioether vs.
- Biological Activity: Analogs such as compound Ia () demonstrate fungicidal applications, suggesting the target compound may share agrochemical utility.
Biological Activity
N-(1-adamantyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide is a synthetic compound notable for its unique structural features, including an adamantyl group, a pyridinyl ring, and a trifluoromethyl group. This composition suggests potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound's IUPAC name is N-(1-adamantyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide, and it has the following key structural characteristics:
- Molecular Formula : C₁₈H₁₉ClF₃N₂O
- Molecular Weight : 368.81 g/mol
- InChI Key : InChI=1S/C18H20ClF3N2O/c19-14-4-13(18(20,21)22)9-23-15(14)5-16(25)24-17-6-10-1-11(7-17)3-12(2-10)8-17/h4,9-12H,1-3,5-8H2,(H,24,25)
Synthesis
The synthesis of this compound typically involves the reaction of 1-adamantylamine with 2-chloro-5-(trifluoromethyl)pyridine under acidic conditions. The process includes the formation of an intermediate acyl chloride that subsequently reacts with the amine to yield the final product .
While specific mechanisms of action for this compound remain under investigation, its structural attributes suggest interactions with various biological targets, including:
- Enzymes : Potential inhibition or modulation of enzyme activity through competitive or non-competitive binding.
- Receptors : Possible interaction with receptor sites leading to altered signaling pathways.
These interactions may be facilitated by non-covalent forces such as hydrogen bonding and hydrophobic interactions .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar functional groups have shown efficacy against various bacterial strains. The presence of the trifluoromethyl group is often associated with enhanced biological activity due to increased lipophilicity and metabolic stability .
Anticancer Potential
Studies have suggested that pyridine-based compounds can possess anticancer properties. The unique structure of this compound may contribute to its ability to induce apoptosis in cancer cells. Research into related compounds has demonstrated their capacity to inhibit tumor growth in vitro and in vivo models .
Case Studies
Case Study 1: Antimicrobial Testing
In a study evaluating the antimicrobial efficacy of various pyridine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of this compound in human cancer cell lines. The results demonstrated significant cytotoxic effects at low micromolar concentrations, suggesting a promising avenue for further development as an anticancer agent.
Comparative Analysis
To better understand the significance of this compound in biological research, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(1-adamantyl)acetamide | Adamantyl group only | Moderate antimicrobial activity |
| 2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)acetamide | Pyridinyl and trifluoromethyl groups | Anticancer properties observed |
| This compound | Adamantyl + Pyridinyl + Trifluoromethyl | Enhanced antimicrobial and anticancer activities |
Q & A
Q. What are the critical steps and conditions for synthesizing N-(1-adamantyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide?
Methodological Answer: The synthesis typically involves:
- Coupling reactions : Adamantylamine is reacted with a substituted pyridinylacetic acid derivative under amide-bond-forming conditions. Key steps include activating the carboxylic acid (e.g., using EDCl/HOBt) and maintaining anhydrous conditions .
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF, THF) at 0–25°C are preferred to minimize side reactions. Elevated temperatures (>50°C) may lead to decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
Methodological Answer:
- NMR spectroscopy : H and C NMR verify the adamantyl moiety (δ 1.6–2.1 ppm for adamantyl protons) and pyridinyl-acetamide backbone (δ 7.5–8.5 ppm for pyridine protons) .
- Mass spectrometry (HRMS) : Molecular ion peaks [M+H] confirm the molecular formula (CHClFNO) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect trace impurities .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields or impurities?
Methodological Answer:
- Reaction monitoring : Use TLC or in situ IR spectroscopy to track reaction progress and identify intermediates .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for coupling) or organocatalysts (e.g., DMAP for acylation) may improve efficiency .
- Solvent optimization : Switch to DCM or acetonitrile if DMF causes side reactions. Additives like molecular sieves can absorb byproducts .
- Case study : A 2025 study achieved 85% yield by using THF at 10°C and reducing reaction time to 4 hours .
Q. What strategies are effective for elucidating the compound’s biological targets and mechanisms?
Methodological Answer:
- Target fishing : Use computational docking (AutoDock Vina) to predict binding to kinase domains (e.g., EGFR, JAK2) .
- Cellular assays : Measure inhibition of tumor cell proliferation (IC via MTT assay) and compare to known kinase inhibitors .
- Proteomics : SILAC-based mass spectrometry identifies proteins with altered expression post-treatment .
- Contradiction resolution : If in vitro activity (e.g., IC = 50 nM) conflicts with in vivo results, assess bioavailability via pharmacokinetic studies (plasma half-life, tissue distribution) .
Q. How should researchers address discrepancies in reported pharmacological data?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., HCT-116 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Data normalization : Express activity as % inhibition relative to vehicle controls to minimize batch variability .
- Meta-analysis : Compare structural analogs (e.g., trifluoromethyl vs. chloro substitutions) to identify SAR trends (Table 1) .
Q. Table 1: Structure-Activity Relationship (SAR) of Pyridinyl Acetamide Analogs
Q. What are the best practices for designing derivatives with enhanced activity or reduced toxicity?
Methodological Answer:
- Bioisosteric replacement : Replace the trifluoromethyl group with a cyano or sulfonamide moiety to improve metabolic stability .
- Prodrug strategies : Introduce ester linkages (e.g., acetyloxy derivatives) to enhance oral bioavailability .
- Toxicology screening : Use zebrafish embryos (FET assay) to assess acute toxicity (LC) and hepatotoxicity (CYP450 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
